3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone
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Description
3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases, showcases the potential of enzymes in producing high-value chiral molecules. These methodologies could be applied to the synthesis of compounds related to "3-(3-Nitroanilino)-1-(2-thienyl)-1-propanone," potentially offering routes to novel pharmaceuticals or materials (Choi et al., 2010).
Heterocyclic Chemistry
Research on the synthesis and reactions of heterocyclic compounds, including thienopyridines and pyridine derivatives, highlights the importance of these moieties in developing pharmaceuticals and agrochemicals. Techniques used in these studies could inform the synthesis and functionalization of "this compound" related compounds for various applications (Krauze et al., 1981).
Nitroarene Reduction
The ruthenium-catalyzed reductive cyclization of nitroarenes with amino alcohols to form quinolines demonstrates a valuable pathway for constructing complex heterocyclic structures. This approach could potentially be applied to the transformation of nitro-containing precursors similar to "this compound" into novel heterocyclic frameworks (Cho et al., 2002).
Electrocatalysis and Sensor Development
The study of azanone (HNO) production from the reaction of NO with thiols and its detection highlights the intersection of chemistry and biology, where understanding the reactivity and detection of reactive nitrogen species can lead to advancements in biochemical sensing and therapeutic development. Such methodologies might offer insights into the reactivity of nitro compounds and their detection in complex biological matrices (Suarez et al., 2017).
Properties
IUPAC Name |
3-(3-nitroanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(13-5-2-8-19-13)6-7-14-10-3-1-4-11(9-10)15(17)18/h1-5,8-9,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECXGQWDIZYPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-11-6 |
Source
|
Record name | 3-(3-NITROANILINO)-1-(2-THIENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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